![molecular formula C18H17Cl2N3O2 B2580876 N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide CAS No. 339096-43-4](/img/structure/B2580876.png)
N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide, commonly referred to as CCI-779, is a chemical compound that belongs to the class of rapamycin analogs. It has been extensively studied for its potential use in anticancer therapy due to its ability to inhibit the mammalian target of rapamycin (mTOR) pathway.
Scientific Research Applications
Environmental Toxicology and Pharmacology
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)-ethane (DDT) and its metabolite DDE act as endocrine disruptors in humans and wildlife. The review focuses on the impact of DDT and DDE exposure on reproductive and immune systems, suggesting a hypothesis of direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Liquid Crystals
Research on methylene-linked liquid crystal dimers demonstrates their unique transitional properties, contributing to the understanding of the twist-bend nematic phase in liquid crystal technology (Henderson & Imrie, 2011).
Organic Synthesis
A practical synthesis of 5,5′-Methylene-bis(benzotriazole) reveals its role as a versatile intermediate in the preparation of metal passivators and light-sensitive materials. The study highlights a green chemistry approach to its synthesis (Gu et al., 2009).
Chemosphere
A critical review of novel brominated flame retardants (NBFRs) in indoor environments emphasizes the need for more research on their occurrence, environmental fate, and toxicity. The study notes the detection of high concentrations of several NBFRs, indicating potential health concerns (Zuiderveen et al., 2020).
Annals of the New York Academy of Sciences
An article discussing the adverse health effects of occupational exposure to chlorinated solvents stresses the importance of further prospective biomarker studies to understand the pathway from exposure to health effects (Ruder, 2006).
properties
IUPAC Name |
N,N'-bis(2-chlorophenyl)-2-(dimethylaminomethylidene)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-23(2)11-12(17(24)21-15-9-5-3-7-13(15)19)18(25)22-16-10-6-4-8-14(16)20/h3-11H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDGIYMMXZEGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)NC1=CC=CC=C1Cl)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


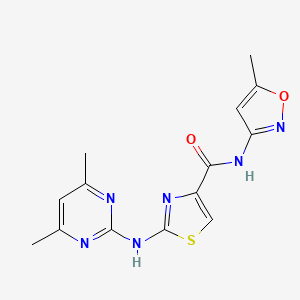
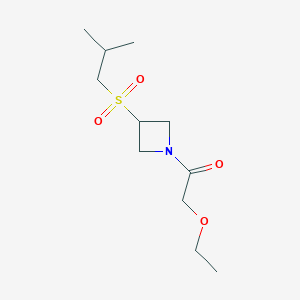
![Methyl 4-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2580800.png)
![4-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2580801.png)

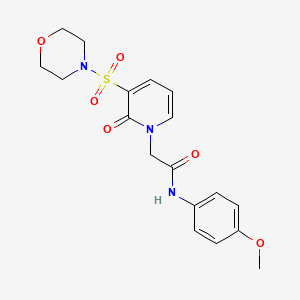
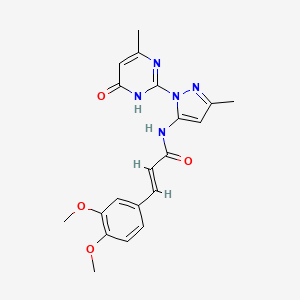
![2-Azabicyclo[3.3.1]nonan-8-one hydrochloride](/img/structure/B2580811.png)
![7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2580812.png)
![4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2580813.png)
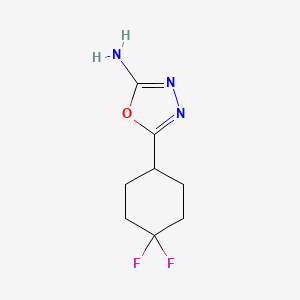
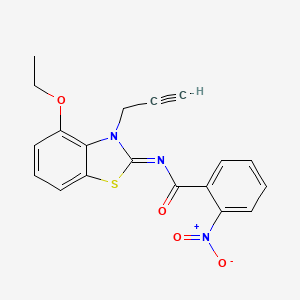
![2-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2580816.png)